2,6-Dibromopyridin-4-amine
Overview
Description
“2,6-Dibromopyridin-4-amine” is a chemical compound with the molecular formula C5H4Br2N2 . It is also known as DBPA. It has an average mass of 251.907 Da and a monoisotopic mass of 249.874115 Da . It is used as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety .
Synthesis Analysis
The synthesis of “this compound” involves various methods . One method involves the addition of iron to a stirred solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid at 0 °C . The mixture is then stirred at room temperature. After 1 hour, water and ethyl acetate are added to the reaction mixture. The organic layer is washed with water, saturated aqueous potassium carbonate solution, and brine, and dried (MgS0 4) and evaporated to give the title compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 2 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . It has a molar refractivity of 44.0±0.3 cm^3, a polar surface area of 39 Å^2, and a polarizability of 17.4±0.5 10^-24 cm^3 .
Physical and Chemical Properties Analysis
“this compound” has a density of 2.1±0.1 g/cm^3, a boiling point of 373.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.8±26.5 °C . Its index of refraction is 1.673 .
Scientific Research Applications
Amination Reactions
- Amination with Potassium Amide : Research by Streef and Hertog (2010) explored the amination of dibromopyridines with potassium amide in liquid ammonia, resulting in diaminopyridines or mixtures of these compounds. In some reactions, 4-amino-2-methylpyrimidine is formed, particularly from the amination of 2,6-dibromopyridine (Streef & Hertog, 2010).
- Synthesis of 2-(Phenylamino)pyridines : Waldvogel et al. (2009) achieved amination reactions of 2,6-dibromopyridine with halogenated anilines thermally, using tetramethylpiperidine as an auxiliary base. This solvent-free thermal conversion was superior to palladium-catalyzed transformations (Waldvogel et al., 2009).
Cross-Coupling Reactions
- Copper-Catalyzed C–N Bond-Forming Reaction : Wang et al. (2014) developed a protocol using copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and various amines. This method controls the selectivity of the pyridine bromine atom for the C–N cross-coupling reaction (Wang et al., 2014).
Ring Transformations
- Conversion into 4-Amino-2-Methylpyrimidine : Hertog et al. (2010) investigated reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia. The reaction involving 2,6-dibromopyridine led to the formation of 4-amino-2-methylpyrimidine, and the study discussed the mechanism of this reaction (Hertog et al., 2010).
Synthesis of Specific Compounds
- Azacalixnpyridines : Miyazaki et al. (2002) reported the palladium-catalyzed aryl amination of 2,6-dibromopyridine with certain aminopyridines to produce new azacalixnpyridines, exploring their molecular structure and complexation (Miyazaki et al., 2002).
Chemical Mechanisms and Studies
- Mechanism of Amination Reactions : Further insights into the mechanism of amination reactions involving 2,6-dibromopyridine were provided by studies focusing on the reaction conditions and intermediates formed during the process (Ji et al., 2003).
Safety and Hazards
“2,6-Dibromopyridin-4-amine” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment .
Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various pharmaceuticals
Mode of Action
As a chemical intermediate, it’s likely that its mode of action is dependent on the specific compound it is used to synthesize .
Biochemical Pathways
As a versatile intermediate in pharmaceutical synthesis, it may be involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the specific drug it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the specific drug it is used to synthesize .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
2,6-Dibromopyridin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The compound’s bromine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with active sites on enzymes, leading to their inhibition or activation . This compound can also bind to DNA and RNA, affecting the transcription and translation processes. The presence of bromine atoms enhances its ability to form stable complexes with nucleophilic biomolecules, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range results in a pronounced biological response. Adverse effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The presence of bromine atoms influences the compound’s metabolic flux, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in regulating cellular processes and biochemical pathways.
Properties
IUPAC Name |
2,6-dibromopyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZVUOMTODHRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555745 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39771-34-1 | |
Record name | 2,6-Dibromopyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2,6-dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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